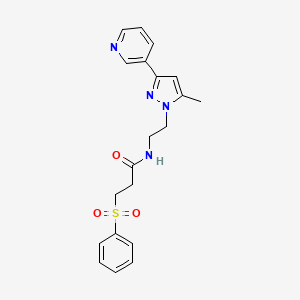

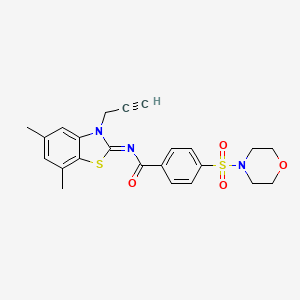

![molecular formula C11H11N3O2 B3012437 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone CAS No. 2034592-56-6](/img/structure/B3012437.png)

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a fusion of a pyrazolo[1,5-a]pyrazine ring and a furan ring. Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compound . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure would be characterized by the fused ring system mentioned above. The exact structure would depend on the positions of the various substituents and the stereochemistry of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring and the oxygen in the furan ring. These atoms could potentially act as nucleophiles or electrophiles, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Evaluation

A novel series of pyrazoline and pyrazolyl methanone derivatives, related to the chemical structure , were synthesized using both conventional and microwave irradiation methods. The microwave method proved to be superior in terms of yield, environmental friendliness, and reaction time. Some of these compounds exhibited significant anti-inflammatory and antibacterial activities, highlighting their potential as molecular templates for therapeutic applications (P. Ravula et al., 2016).

Antibacterial and Antioxidant Activities

Derivatives containing the pyrazole moieties, akin to the structure of interest, were synthesized and evaluated for their antibacterial against both Gram-positive and Gram-negative bacteria, and for antioxidant activities using DPPH assay. The compounds showed moderate activities in both tests, with their actions further explained through DFT and molecular docking analyses, indicating the structural basis of their biological effects (Golea Lynda, 2021).

Antimicrobial Evaluation of Novel Derivatives

Research into bis-α,β-unsaturated ketones and various pyrazoline derivatives revealed potential antimicrobial properties. These compounds were synthesized through reactions involving furfural and other aromatic aldehydes. Antimicrobial testing of these products showed promising results, suggesting their usefulness in developing new antimicrobial agents (Farag M. A. Altalbawy, 2013).

Analgesic Activity and Recyclization Research

Studies on N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides and their methyl ester derivatives revealed insights into their analgesic activity and recyclization under methanol action. These findings contribute to understanding the pharmacological potential and chemical behavior of furan-ylidene derivatives in medicinal chemistry (S. N. Igidov et al., 2022).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(9-2-6-16-8-9)13-4-5-14-10(7-13)1-3-12-14/h1-3,6,8H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZZZHMMULBFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

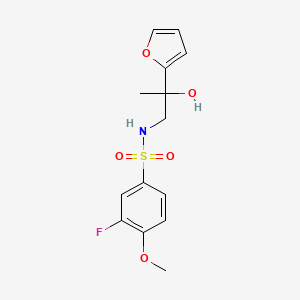

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

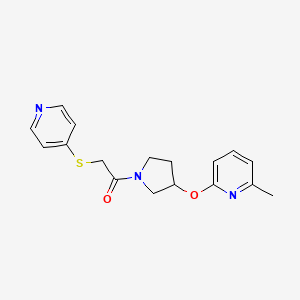

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

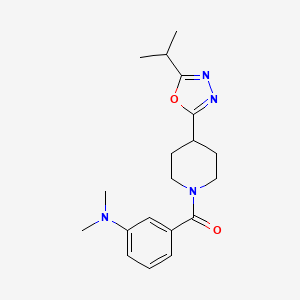

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)